

In-Depth Technical Guide to SM111: A Novel HIV-1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the novel acylguanidine-based HIV-1 inhibitor, **SM111** (1-(2-(azepan-1-yl)nicotinoyl)guanidine). **SM111** has demonstrated potent anti-HIV-1 activity against both wild-type and drug-resistant viral strains, operating through a distinct mechanism of action that differentiates it from currently licensed antiretrovirals. This guide details the discovery and origin of **SM111**, its mechanism of action, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory and cytotoxicity data.

Discovery and Origin

SM111 was developed as a novel acylguanidine-containing compound with the aim of improving upon the therapeutic window of earlier compounds in its class, such as 5-(N,N-hexamethylene)amiloride (HMA) and N-(5-(1-methyl-1H-pyrazol-4-yl)naphthalene-2-carbonyl)guanidine (BIT-225).[1] These precursors showed anti-HIV-1 activity but were hampered by significant in vitro cytotoxicity.[1] The design of **SM111** focused on reducing this cytotoxicity while retaining or enhancing antiviral potency.[1]

The core innovation behind **SM111** lies in its unique chemical structure, which confers potent antiviral activity with substantially less toxicity compared to its predecessors.[1] It was identified



as a promising candidate for its ability to inhibit HIV-1 replication at late stages of the viral life cycle.[1]

Unfortunately, a detailed, step-by-step synthesis protocol for **SM111** is not publicly available in the reviewed scientific literature. General methods for the synthesis of acylguanidines often involve the coupling of a carboxylic acid derivative with guanidine or a protected guanidine derivative. For **SM111**, this would likely involve the reaction of a derivative of 2-(azepan-1-yl)nicotinic acid with guanidine.

Mechanism of Action

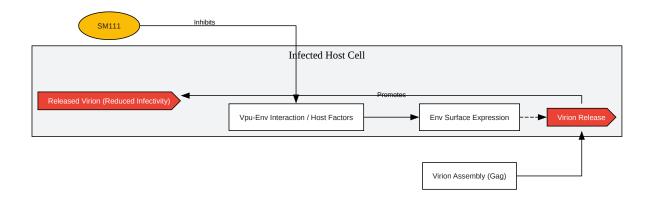
SM111 exerts its anti-HIV-1 effects by acting at a late stage of viral replication.[1] The primary mechanism involves the impairment of virion release from infected cells and a substantial reduction in the infectivity of the released virions.[1] This is achieved, at least in part, by **SM111**'s ability to prevent the expression of the HIV-1 envelope glycoprotein (Env) on the surface of infected cells.[1]

Notably, **SM111** does not affect the intracellular production of the Gag protein, a key structural component of the virus.[1] The selection of HIV-1 variants with resistance to **SM111** has identified mutations in the viral protein U (Vpu) and Env, suggesting that **SM111** likely interferes with the interaction between these viral proteins and host factors that are crucial for viral egress.[1]

Proposed Signaling Pathway of SM111 Action

The following diagram illustrates the proposed mechanism of action for **SM111**, leading to the inhibition of HIV-1 release and infectivity.





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Proposed mechanism of **SM111** action.

Quantitative Data

The following tables summarize the quantitative data on the anti-HIV-1 activity and cytotoxicity of **SM111**.

Table 1: In Vitro Anti-HIV-1 Activity of SM111



Virus Strain	Cell Line	Assay	Endpoint	IC50 / EC50 (μM)	Notes	Referenc e
HIV- 1NL4.3 (Wild-Type)	CEM-GXR	HIV-1 Replication (GFP)	% Inhibition	~25-50	Dose- dependent inhibition observed.	[1]
HIV-1PI- RS (Protease Inhibitor Resistant)	CEM-GXR	HIV-1 Replication (GFP)	% Inhibition	< 100	Effective against PI- resistant strain.	[1]
HIV- 1NRTI-RS (NRTI Resistant)	CEM-GXR	HIV-1 Replication (GFP)	% Inhibition	< 100	Effective against NRTI- resistant strain.	[1]
HIV- 1NNRTI- RS (NNRTI Resistant)	CEM-GXR	HIV-1 Replication (GFP)	% Inhibition	< 100	Effective against NNRTI- resistant strain.	[1]
HIV- 1NL4.3 (Wild-Type)	PBMCs	p24Gag Production	Increase in p24Gag	Not specified	Inhibition of viral replication confirmed in primary cells.	[1]

Table 2: Effect of SM111 on Virion Release and Infectivity



Experime nt	Cell Line	Virus Strain	SM111 Conc. (µM)	Measured Paramete r	Result	Referenc e
Virion Release	CEM-GXR	VSV-G pseudotyp ed HIV-1	0, 12.5, 25, 50, 100	Extracellul ar p24Gag (ng/ml)	Dose- dependent reduction	[1]
Virion Infectivity	TZM-bl	VSV-G pseudotyp ed HIV-1	0, 12.5, 25, 50, 100	Luciferase Activity (RLU)	Dose- dependent reduction	[1]
Intracellula r Gag	HEK-293T	pNL4.3 transfected	50, 100	Intracellula r p24Gag (MFI)	No significant change	[1]

Table 3: Cytotoxicity of SM111

Cell Line	Assay	Endpoint	CC50 (µM)	Notes	Reference
CEM-GXR	Cellular ATP Levels	% Viability	> 100	Limited cytotoxicity observed.	[1]
PBMCs	Cellular ATP Levels	% Viability	> 100	Limited cytotoxicity in primary cells.	[1]
HEK-293T	Cellular ATP Levels	% Viability	~100	Some toxicity at higher concentration s.	[1]

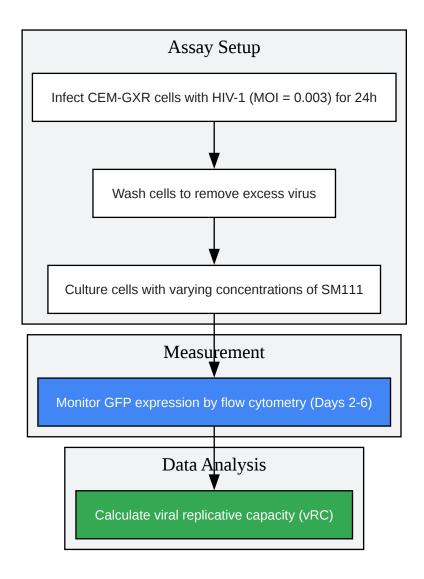
Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **SM111**.

HIV-1 Replication Assay in CEM-GXR Cells



This assay measures the inhibition of HIV-1 replication by monitoring the expression of Green Fluorescent Protein (GFP), which is induced upon viral infection in the CEM-GXR T-cell line.



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Workflow for the HIV-1 Replication Assay.

- Cell Line: CEM-GXR cells, which are CD4+ T-lymphocytes engineered to express GFP upon HIV-1 infection.[1]
- Virus: HIV-1NL4.3 and various drug-resistant strains.
- Procedure:



- CEM-GXR cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.003 for 24 hours.[1]
- Post-infection, cells are washed to remove the viral inoculum.
- Cells are then cultured in the presence of varying concentrations of SM111.
- The percentage of GFP-positive cells is monitored on days 2 through 6 post-infection using flow cytometry.
- Endpoint: The viral replicative capacity (vRC) is calculated by normalizing the viral spread in the presence of **SM111** to the spread in the absence of the compound.[1]

Virion Release Assay (Extracellular p24Gag ELISA)

This assay quantifies the amount of HIV-1 virions released into the cell culture supernatant by measuring the concentration of the viral core protein p24Gag.

- Cell Line: CEM-GXR cells.
- Virus: VSV-G pseudotyped HIV-1 strains.
- Procedure:
 - CEM-GXR cells are infected with VSV-G pseudotyped HIV-1.
 - Infected cells are treated with various concentrations of SM111 for 48 hours.
 - The cell culture supernatant is collected.
 - The concentration of p24Gag in the supernatant is quantified using a commercial enzymelinked immunosorbent assay (ELISA) kit.[1]
- Endpoint: The level of extracellular p24Gag, which is indicative of the number of released virions.

Virion Infectivity Assay (TZM-bl Assay)

This assay measures the infectivity of HIV-1 virions produced from treated or untreated cells.



- Reporter Cell Line: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain an HIV-1 LTR-driven luciferase reporter gene.
- Procedure:
 - Supernatants from SM111-treated and untreated infected CEM-GXR cell cultures,
 normalized for p24Gag content (0.5 ng), are used to infect TZM-bl cells.[1]
 - After 48 hours of incubation, the TZM-bl cells are lysed.
 - Luciferase activity in the cell lysates is measured using a luminometer.
- Endpoint: Luminescence, measured in relative light units (RLU), which is proportional to the infectivity of the viral particles.[1]

Cytotoxicity Assay (Cellular ATP Measurement)

This assay assesses the viability of cells treated with **SM111** by quantifying the intracellular levels of adenosine triphosphate (ATP), a marker of metabolically active cells.

- Cell Lines: CEM-GXR, PBMCs, HEK-293T.
- Procedure:
 - Cells are incubated with various concentrations of SM111 for a specified period (e.g., 48 hours for HEK-293T cells).[1]
 - A reagent that lyses the cells and contains luciferase and its substrate is added to the cell culture.
 - The luminescence generated by the reaction of ATP with the luciferase system is measured.
- Endpoint: The amount of luminescence, which correlates with the intracellular ATP concentration and thus, the number of viable cells.

Conclusion



SM111 represents a promising lead compound in the development of a new class of HIV-1 inhibitors. Its novel mechanism of action, targeting viral release and infectivity through the modulation of Env expression, offers a potential therapeutic option for combating drug-resistant HIV-1 strains. The reduced cytotoxicity of **SM111** compared to other acylguanidines further enhances its therapeutic potential. Further research into the precise molecular interactions of **SM111** with Vpu, Env, and host factors will be crucial for the optimization of this compound and the development of next-generation acylguanidine-based antiretrovirals.

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References

- 1. Novel Acylguanidine-Based Inhibitor of HIV-1 PubMed [pubmed.ncbi.nlm.nih.gov]
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